4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate

Overview

Description

4’-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate is a chemical compound that finds its application as an intermediate of polymer-dispersed liquid crystals (PDLCs). PDLCs are a relatively new class of materials that hold promise for many applications ranging from switchable windows to projection displays .

Molecular Structure Analysis

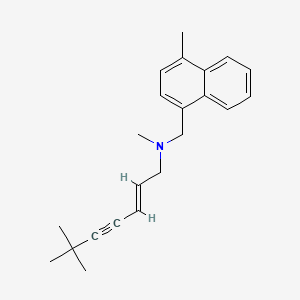

The 4’-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate molecule contains a total of 53 bonds. There are 28 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, 1 ester (aliphatic), and 1 nitrile (aromatic) .Scientific Research Applications

Liquid Crystals and Mesophases

Research has focused on understanding the mesomorphic and dielectric properties of phenyl 4-alkylbiphenyl-4′-carboxylates and phenyl 4 (4-alkylphenyl) cyclohexanecarboxylates, which are closely related to the compound . These studies have synthesized compounds and analyzed their ability to form nematic mesophases over a wide temperature range. The replacement of the benzene ring in the carboxylic part of the molecule with a 1,4-disubstituted transcyclohexane ring leads to a decrease in nematic thermal stability and all dielectric constants, offering insights into the design of liquid crystal materials with desired thermal and electrical properties (Karamysheva, Kovshev, & Barnik, 1976).

Material Synthesis and Polymerization

The synthesis and polymerization of new cyclic esters containing functional groups have been extensively studied, with one approach involving the Baeyer−Villiger oxidation of cyclohexanone derivatives. This method allows for the generation of monomers that can be polymerized into hydrophilic aliphatic polyesters, which are important for creating biodegradable and biocompatible materials. The use of protecting groups such as benzyl ether and benzyl ester, which are removable by catalytic hydrogenolysis, plays a crucial role in this synthesis process (Trollsås et al., 2000).

Analytical and Detection Applications

A solvent-free dry matrix coating has been used for quantitative matrix-assisted laser desorption ionization imaging (MALDI MSI) to profile the distribution of structurally similar compounds in biological tissues, such as rat brain sections. This technique highlights the potential of using specific chemical structures for targeted drug distribution studies within biological systems, offering a method for semi-quantitative analysis of small polar drugs and metabolites (Goodwin et al., 2010).

Safety And Hazards

While specific safety and hazard information for 4’-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate is not available, general safety measures for handling chemicals should be followed. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

properties

IUPAC Name |

[4-(4-cyanophenyl)phenyl] 4-propylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-2-3-17-4-10-21(11-5-17)23(25)26-22-14-12-20(13-15-22)19-8-6-18(16-24)7-9-19/h6-9,12-15,17,21H,2-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEDSNAPDAXLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567459 | |

| Record name | 4'-Cyano[1,1'-biphenyl]-4-yl 4-propylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate | |

CAS RN |

67284-57-5 | |

| Record name | 4'-Cyano[1,1'-biphenyl]-4-yl 4-propylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1590719.png)